N-cyclohexylbenzenesulfinamide
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Overview
Description
N-cyclohexylbenzenesulfinamide is an organic compound with the molecular formula C12H17NOS It is a sulfinamide derivative, characterized by the presence of a sulfinamide group attached to a benzene ring and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclohexylbenzenesulfinamide can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylbenzenesulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can convert the sulfinamide group to sulfide or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Sulfide or amine derivatives.
Substitution: Various substituted benzenesulfinamide derivatives.
Scientific Research Applications
N-cyclohexylbenzenesulfinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfide compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-cyclohexylbenzenesulfinamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfinamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
N-cyclohexylbenzamide: Contains an amide group instead of a sulfinamide group.
N-cyclohexylsulfinamide: Lacks the benzene ring, having only the cyclohexyl and sulfinamide groups.
Uniqueness
N-cyclohexylbenzenesulfinamide is unique due to the presence of both a cyclohexyl group and a benzene ring attached to the sulfinamide group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-cyclohexylbenzenesulfinamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c14-15(12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h2,5-6,9-11,13H,1,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOMSORUDLSEGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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